molecular formula C15H13FO4 B6405776 4-(3,5-Dimethoxyphenyl)-3-fluorobenzoic acid, 95% CAS No. 1261956-06-2

4-(3,5-Dimethoxyphenyl)-3-fluorobenzoic acid, 95%

Cat. No.: B6405776
CAS No.: 1261956-06-2
M. Wt: 276.26 g/mol
InChI Key: YCHSOLGKRDZOGC-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-3-fluorobenzoic acid (95%) is a chemical compound belonging to the family of phenyl benzoic acids. It has a molecular formula of C9H9FO2 and a molecular weight of 182.15 g/mol. The compound is a white crystalline solid that is soluble in organic solvents and is used in various scientific and industrial applications. It is also known as Dimethoxyfluorobenzoic acid or DMFBA.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-3-fluorobenzoic acid (95%) is used in research applications due to its ability to interact with various proteins, enzymes, and other molecules. It has been used in the study of protein-protein interactions, the inhibition of enzymes, and the inhibition of cell signaling pathways. It has also been used to study the effects of various drugs on cells and tissues.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-3-fluorobenzoic acid (95%) is not well understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It is also thought to act as an inhibitor of some enzymes, such as protein kinases, and to modulate the activity of some cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dimethoxyphenyl)-3-fluorobenzoic acid (95%) are not well understood. However, it has been shown to interact with proteins and enzymes, to inhibit some enzymes, and to modulate the activity of some cell signaling pathways. It may also have an effect on the metabolism of certain drugs and other compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,5-Dimethoxyphenyl)-3-fluorobenzoic acid (95%) in laboratory experiments include its low cost, its availability in a variety of concentrations, and its ability to interact with proteins and enzymes. However, its effects on biochemical and physiological processes are not well understood, and its use in laboratory experiments may be limited by its solubility in organic solvents.

Future Directions

Future research into 4-(3,5-Dimethoxyphenyl)-3-fluorobenzoic acid (95%) should focus on understanding its biochemical and physiological effects, elucidating its mechanism of action, and exploring its potential uses in drug development. Additionally, further research should focus on the development of new synthesis methods for the compound and the optimization of existing methods. Finally, research should be conducted to explore potential applications of the compound in industrial and medical settings.

Synthesis Methods

The synthesis of 4-(3,5-Dimethoxyphenyl)-3-fluorobenzoic acid (95%) can be achieved by the reaction of 3-fluorobenzoic acid with 3,5-dimethoxybenzaldehyde in the presence of a catalytic amount of a base such as sodium hydroxide. The reaction is carried out in a solvent such as toluene at a temperature of 80-100°C for several hours. The product is then purified by recrystallization from a suitable solvent such as ethanol.

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-3-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-11-5-10(6-12(8-11)20-2)13-4-3-9(15(17)18)7-14(13)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHSOLGKRDZOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690867
Record name 2-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-06-2
Record name 2-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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